molecular formula C39H34N2O5 B13587185 (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-3-[(triphenylmethyl)carbamoyl]propanoicacid

(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-3-[(triphenylmethyl)carbamoyl]propanoicacid

Cat. No.: B13587185
M. Wt: 610.7 g/mol
InChI Key: QRJMDUXGLSPXFW-KXQOOQHDSA-N
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Description

The compound (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-3-[(triphenylmethyl)carbamoyl]propanoic acid is a complex organic molecule with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group and a triphenylmethyl (Trt) group, making it a valuable intermediate in peptide synthesis and other organic synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-3-[(triphenylmethyl)carbamoyl]propanoic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Protection of the amino group: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.

    Formation of the propanoic acid backbone:

    Introduction of the Trt group: The triphenylmethyl group is introduced to protect the carboxyl group, ensuring selective reactions at other sites.

    Deprotection and purification: The final compound is obtained by removing the protecting groups under specific conditions, followed by purification using techniques like chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

The compound (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-3-[(triphenylmethyl)carbamoyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carboxyl group to an alcohol.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-3-[(triphenylmethyl)carbamoyl]propanoic acid has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: The compound is utilized in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: It serves as a building block for the development of pharmaceuticals and therapeutic agents.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-3-[(triphenylmethyl)carbamoyl]propanoic acid involves its interaction with specific molecular targets and pathways. The Fmoc and Trt groups play crucial roles in protecting functional groups during synthesis, allowing for selective reactions. The compound’s structure enables it to participate in various biochemical processes, such as enzyme inhibition or receptor binding, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoic acid: Lacks the Trt group, making it less versatile in certain synthetic applications.

    (2R)-2-({[(tert-butoxycarbonyl]amino)-2-methyl-3-[(triphenylmethyl)carbamoyl]propanoic acid: Uses a different protecting group (Boc) instead of Fmoc, which affects its reactivity and stability.

Uniqueness

The combination of Fmoc and Trt groups in (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-3-[(triphenylmethyl)carbamoyl]propanoic acid provides unique advantages in synthetic chemistry, such as enhanced selectivity and protection of functional groups. This makes it a valuable compound for complex organic synthesis and research applications.

Properties

Molecular Formula

C39H34N2O5

Molecular Weight

610.7 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-4-oxo-4-(tritylamino)butanoic acid

InChI

InChI=1S/C39H34N2O5/c1-38(36(43)44,41-37(45)46-26-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)25-35(42)40-39(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34H,25-26H2,1H3,(H,40,42)(H,41,45)(H,43,44)/t38-/m1/s1

InChI Key

QRJMDUXGLSPXFW-KXQOOQHDSA-N

Isomeric SMILES

C[C@@](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Canonical SMILES

CC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

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